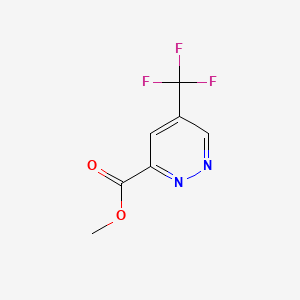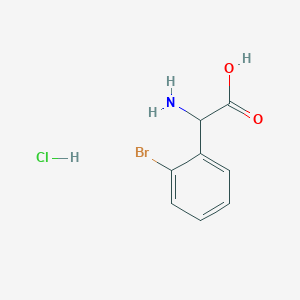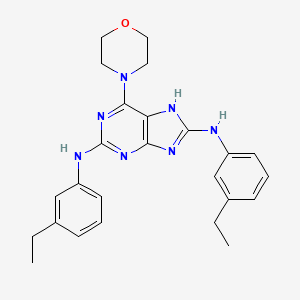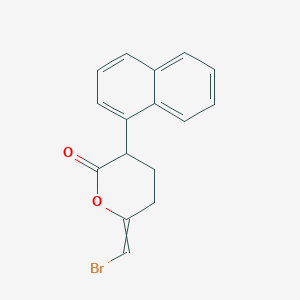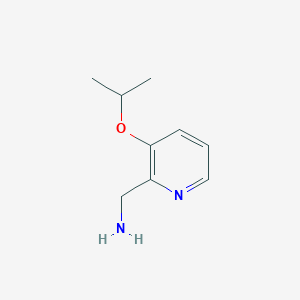
(3-Isopropoxypyridin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropoxypyridin-2-yl)methanamine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
合成路线和反应条件: (3-异丙氧基吡啶-2-基)甲胺的合成通常涉及吡啶环的官能化。一种可能的途径是将 3-羟基吡啶与异丙基溴烷反应生成 3-异丙氧基吡啶,然后与甲醛和氨或胺源进行还原胺化反应,引入甲胺基团。
工业生产方法: 这种化合物的工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用催化剂、控制温度和特定溶剂以促进反应。
反应类型:
氧化: 该化合物可能会发生氧化反应,特别是在甲胺基团上,导致形成亚胺或腈。
还原: 还原反应可以将吡啶环转化为哌啶环,改变化合物的性质。
取代: 亲核取代反应可能发生在吡啶环上,允许进一步官能化。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化锂铝 (LiAlH4) 或氢气 (H2) 与钯催化剂 (Pd/C) 等还原剂。
取代: 氢化钠 (NaH) 或有机锂化合物等试剂可以促进取代反应。
主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生腈,而还原可能产生哌啶衍生物。
科学研究应用
化学: 在有机合成中,(3-异丙氧基吡啶-2-基)甲胺可以作为合成更复杂分子的构建块。其官能团允许进行多种化学修饰。
生物学和医药: 该化合物可能在药物化学中具有潜在应用,特别是在针对特定生物途径的药物设计中。其结构表明它可能与体内的酶或受体相互作用。
工业: 在工业领域,该化合物可用于开发新材料或作为农药和药物合成的中间体。
5. 作用机理
(3-异丙氧基吡啶-2-基)甲胺的作用机理取决于其具体应用。在药物化学中,它可能与分子靶标(如酶、受体或离子通道)相互作用。异丙氧基和甲胺部分可能在结合这些靶标和调节其活性方面发挥作用。
类似化合物:
(3-甲氧基吡啶-2-基)甲胺: 结构相似,但具有甲氧基而不是异丙氧基。
(3-乙氧基吡啶-2-基)甲胺: 结构相似,但具有乙氧基而不是异丙氧基。
独特性: (3-异丙氧基吡啶-2-基)甲胺中异丙氧基的存在可能赋予其独特的性质,例如增加的亲脂性或与生物靶标的结合亲和力改变,与甲氧基或乙氧基类似物相比。
结论
(3-异丙氧基吡啶-2-基)甲胺是一种在化学、生物学、医药和工业等各个领域具有潜在应用的化合物。其独特的结构允许多种化学反应和与生物靶标的相互作用,使其成为科学研究和工业应用中宝贵的化合物。
作用机制
The mechanism of action of (3-Isopropoxypyridin-2-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The isopropoxy group and methanamine moiety could play roles in binding to these targets and modulating their activity.
相似化合物的比较
(3-Methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of an isopropoxy group.
(3-Ethoxypyridin-2-yl)methanamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness: The presence of the isopropoxy group in (3-Isopropoxypyridin-2-yl)methanamine may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its methoxy or ethoxy analogs.
Conclusion
This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
(3-propan-2-yloxypyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQANLSIPWYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
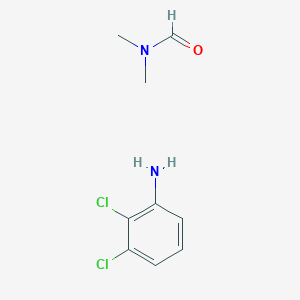
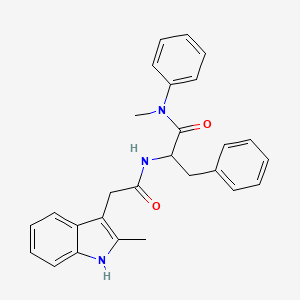

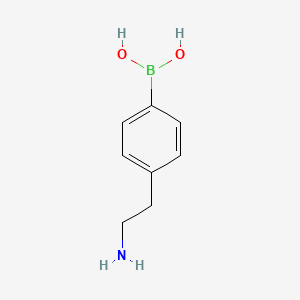
![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
